7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione
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Overview
Description
7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrazole moiety: This step involves the reaction of the chromene intermediate with a phenylhydrazine derivative to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might convert the thione group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups at the methoxy or phenyl positions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, chromene derivatives are known for their anti-inflammatory, antioxidant, and anticancer properties. This compound could be studied for similar activities, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, the compound might be explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a promising lead compound in drug discovery.
Industry
Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione would depend on its specific biological activity. Generally, chromene derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The pyrazole moiety might enhance binding affinity to certain targets, while the thione group could participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione: Similar structure but with a hydroxy group instead of a methoxy group.
2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione: Lacks the methoxy group.
7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-one: Contains a carbonyl group instead of a thione group.
Uniqueness
The presence of the methoxy group in 7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione might enhance its solubility and bioavailability compared to similar compounds
Properties
IUPAC Name |
7-methoxy-2-methyl-3-(1-phenylpyrazol-4-yl)chromene-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-13-19(14-11-21-22(12-14)15-6-4-3-5-7-15)20(25)17-9-8-16(23-2)10-18(17)24-13/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVYQOGXIONOQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)C2=C(O1)C=C(C=C2)OC)C3=CN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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